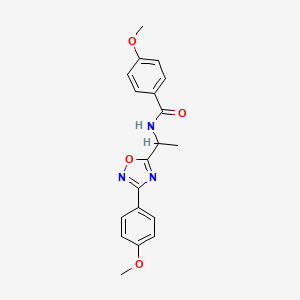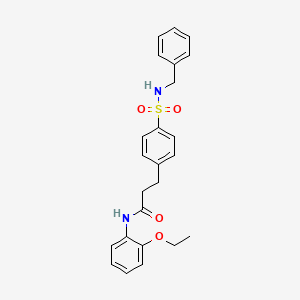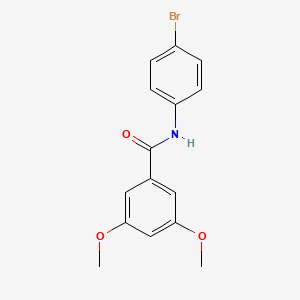
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-2-methoxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-2-methoxyacetamide, also known as HMN-214, is a small molecule inhibitor of the receptor tyrosine kinase (RTK) c-Met. It has been studied for its potential applications in cancer therapy and has shown promising results in preclinical studies.
作用机制
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-2-methoxyacetamide inhibits c-Met signaling by binding to the ATP-binding site of the c-Met receptor, preventing its activation by its ligand, hepatocyte growth factor (HGF). This leads to the inhibition of downstream signaling pathways that promote tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to inhibit c-Met phosphorylation and downstream signaling pathways in NSCLC cell lines. In vivo studies have demonstrated that this compound can inhibit tumor growth and metastasis in NSCLC xenograft models. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in these models.
实验室实验的优点和局限性
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-2-methoxyacetamide has shown promising results in preclinical studies and has potential applications in cancer therapy. However, its efficacy and safety in humans have not been fully established. Further studies are needed to determine the optimal dosing and administration schedule of this compound in humans.
未来方向
1. Combination therapy: N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-2-methoxyacetamide has shown potential for use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Further studies are needed to determine the optimal combination and dosing schedule.
2. Biomarker identification: Identification of biomarkers that predict response to this compound could help to identify patients who are most likely to benefit from treatment.
3. Clinical trials: Further clinical trials are needed to determine the safety and efficacy of this compound in humans.
4. Alternative cancer types: this compound has shown potential for use in the treatment of other cancer types, such as breast cancer and gastric cancer. Further studies are needed to determine its efficacy in these cancers.
In conclusion, this compound is a small molecule inhibitor of c-Met signaling that has shown promising results in preclinical studies for its potential applications in cancer therapy. Further studies are needed to determine its efficacy and safety in humans and to identify optimal dosing and administration schedules. This compound has potential for use in combination with other cancer therapies and in the treatment of other cancer types.
合成方法
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-2-methoxyacetamide can be synthesized through a multi-step process involving the condensation of 2-hydroxy-6-methylquinoline-3-carbaldehyde with isobutylamine, followed by the addition of 2-methoxyacetyl chloride. The final product is obtained through purification by column chromatography.
科学研究应用
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-2-methoxyacetamide has been studied for its potential applications in cancer therapy, specifically in the treatment of non-small cell lung cancer (NSCLC). Preclinical studies have shown that this compound inhibits c-Met signaling, which is known to play a role in tumor growth, invasion, and metastasis. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in NSCLC cell lines.
属性
IUPAC Name |
2-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-12(2)9-20(17(21)11-23-4)10-15-8-14-7-13(3)5-6-16(14)19-18(15)22/h5-8,12H,9-11H2,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPQVAYRCLILFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CC(C)C)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

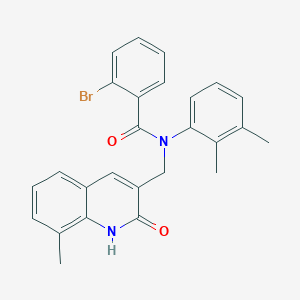
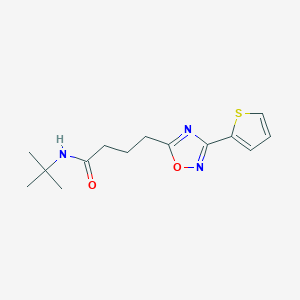


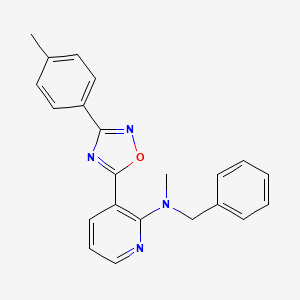
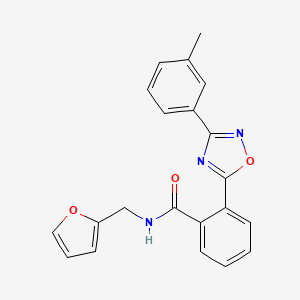
![N-(3,4-dimethoxyphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7700484.png)

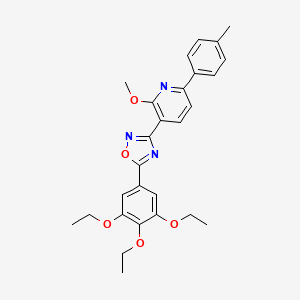
![N-(4-methoxyphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7700503.png)
